molecular formula C12H12N2 B13523805 5-(Azetidin-3-yl)isoquinoline

5-(Azetidin-3-yl)isoquinoline

Cat. No.: B13523805
M. Wt: 184.24 g/mol
InChI Key: GGIMENXURAQJNG-UHFFFAOYSA-N
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Description

5-(Azetidin-3-yl)isoquinoline is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of an isoquinoline ring fused with an azetidine ring, making it a unique and interesting compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Azetidin-3-yl)isoquinoline can be achieved through various methods. One common approach involves the use of isoquinoline derivatives and azetidine precursors. For example, a Goldberg–Ullmann-type coupling reaction can be employed, where isoquinoline derivatives are reacted with appropriate amides in the presence of copper (I) iodide, N,N-dimethylethylenediamine (DMEDA), and potassium carbonate . This method allows for the efficient synthesis of isoquinoline derivatives, including this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of metal catalysts, such as copper (I) iodide, and appropriate reaction conditions can facilitate the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-(Azetidin-3-yl)isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield isoquinoline N-oxides, while reduction may produce isoquinoline derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yl)isoquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-(azetidin-3-yl)isoquinoline

InChI

InChI=1S/C12H12N2/c1-2-9-6-13-5-4-12(9)11(3-1)10-7-14-8-10/h1-6,10,14H,7-8H2

InChI Key

GGIMENXURAQJNG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC3=C2C=CN=C3

Origin of Product

United States

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